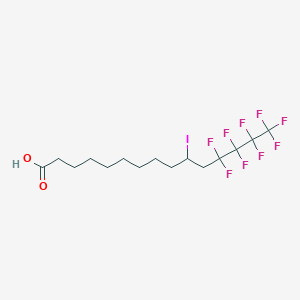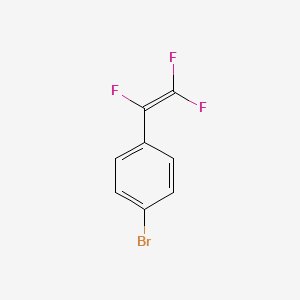
Benzene, 1-bromo-4-(trifluoroethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-bromo-4-(trifluoroethenyl)- is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromine atom and a trifluoroethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-(trifluoroethenyl)- typically involves the bromination of benzene derivatives followed by the introduction of the trifluoroethenyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine in the presence of a catalyst such as iron bromide to yield bromobenzene. Subsequently, the trifluoroethenyl group can be introduced through a reaction with a suitable trifluoroethenylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzene, 1-bromo-4-(trifluoroethenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Addition Reactions: The trifluoroethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Addition Reactions: Reagents such as hydrogen halides, halogens, and organometallic compounds are used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenol derivatives, while addition reactions can produce various substituted benzene compounds .
科学的研究の応用
Benzene, 1-bromo-4-(trifluoroethenyl)- has several scientific research applications:
作用機序
The mechanism of action of Benzene, 1-bromo-4-(trifluoroethenyl)- involves its interaction with molecular targets through various pathways. The bromine atom and trifluoroethenyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
類似化合物との比較
Similar Compounds
Uniqueness
Benzene, 1-bromo-4-(trifluoroethenyl)- is unique due to the presence of the trifluoroethenyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired .
特性
CAS番号 |
134959-20-9 |
|---|---|
分子式 |
C8H4BrF3 |
分子量 |
237.02 g/mol |
IUPAC名 |
1-bromo-4-(1,2,2-trifluoroethenyl)benzene |
InChI |
InChI=1S/C8H4BrF3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H |
InChIキー |
FGTZNLPVKLROEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=C(F)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


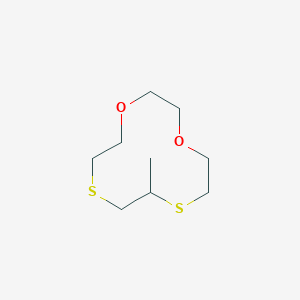
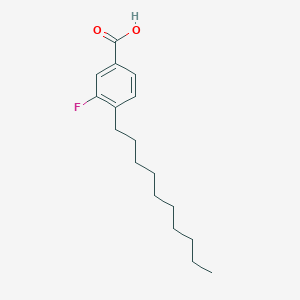

![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
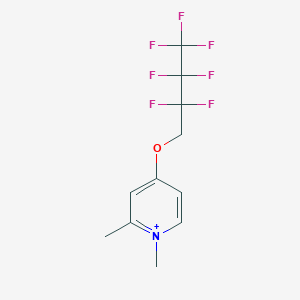
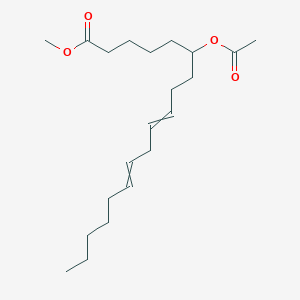
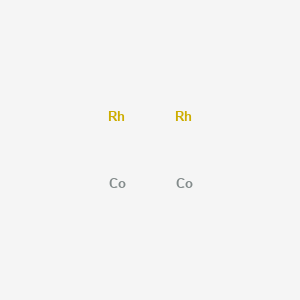
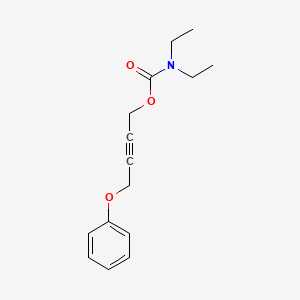
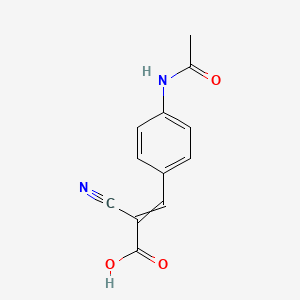
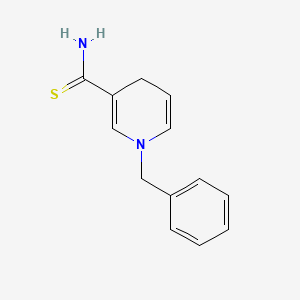
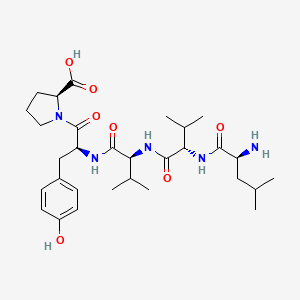
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
